BenchChemオンラインストアへようこそ!

2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile

Lipophilicity Drug-likeness Physicochemical profiling

2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile (CAS 1181503-01-4) is a trisubstituted phenylacetonitrile derivative bearing bromo, difluoromethoxy, and methoxy groups on a single aromatic ring. With a molecular formula of C₁₀H₈BrF₂NO₂ and a molecular weight of 292.08 g/mol, this compound serves as a specialized synthetic intermediate in medicinal chemistry and agrochemical research, where the unique combination of a heavy halogen (bromine) and a metabolically stabilizing difluoromethoxy group enables divergent downstream functionalization strategies that non-halogenated or mono-substituted analogs cannot replicate.

Molecular Formula C10H8BrF2NO2
Molecular Weight 292.08 g/mol
CAS No. 1181503-01-4
Cat. No. B1372055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile
CAS1181503-01-4
Molecular FormulaC10H8BrF2NO2
Molecular Weight292.08 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)CC#N)Br)OC(F)F
InChIInChI=1S/C10H8BrF2NO2/c1-15-8-5-6(2-3-14)4-7(11)9(8)16-10(12)13/h4-5,10H,2H2,1H3
InChIKeyLNICRLCJFVTQEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile (CAS 1181503-01-4): A Distinct Trisubstituted Phenylacetonitrile Building Block


2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile (CAS 1181503-01-4) is a trisubstituted phenylacetonitrile derivative bearing bromo, difluoromethoxy, and methoxy groups on a single aromatic ring [1]. With a molecular formula of C₁₀H₈BrF₂NO₂ and a molecular weight of 292.08 g/mol, this compound serves as a specialized synthetic intermediate in medicinal chemistry and agrochemical research, where the unique combination of a heavy halogen (bromine) and a metabolically stabilizing difluoromethoxy group enables divergent downstream functionalization strategies that non-halogenated or mono-substituted analogs cannot replicate .

Why Non-Brominated or Regioisomeric Analogs Cannot Replace 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile in Research and Development


Generic substitution within the difluoromethoxy-phenylacetonitrile class is unreliable because the specific 3-bromo-5-methoxy-4-difluoromethoxy substitution pattern on 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile dictates a unique combination of lipophilicity, solid-state handling characteristics, and synthetic utility that available analogs lack [1]. The bromine atom at the 3-position is essential for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and cannot be replaced by non-halogenated or chloro/fluoro analogs without fundamentally altering the reactivity profile. The simultaneous presence of the electron-withdrawing difluoromethoxy group at the 4-position and the electron-donating methoxy group at the 5-position creates a distinct electronic environment that influences both the reactivity of the nitrile group and the metabolic fate of derived compounds [2]. Simply selecting a compound with the same molecular formula but a different substitution pattern will yield a different chemical entity with divergent physicochemical properties and downstream performance.

Quantitative Differentiation Evidence for 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile Against Closest Analogs


Elevated Lipophilicity (logP 3.2) Distinguishes the 3-Bromo Derivative from Non-Brominated Difluoromethoxy-Phenylacetonitriles

The target compound exhibits a computed XLogP3-AA value of 3.2, positioning it approximately 0.9 log units above its non-brominated congeners 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile (logP 2.36) and 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile (experimental logP 2.28) [1]. This enhanced lipophilicity, conferred by the bromine atom, places the compound squarely within the optimal logP range for CNS drug candidates (2–4) and provides a measurable advantage for membrane permeability in cell-based assays [2].

Lipophilicity Drug-likeness Physicochemical profiling

Distinct Melting Point (200–203°C) Enables Crystalline Handling and Purification Advantages Over Liquid and Low-Melting Analogs

The target compound is a crystalline solid with a reported melting point of 200–203°C, as documented in the Enamine product catalog . This sharply contrasts with the low-melting or liquid nature of several close analogs. 4-(Difluoromethoxy)phenylacetonitrile (CAS 41429-16-7) is a liquid at ambient temperature (no melting point reported; stored at 2–8°C) , and 2-(difluoromethoxy)phenylacetonitrile (CAS 41429-22-5) melts at 225°C but lacks the bromine handle required for cross-coupling . The 200–203°C melting point of the target compound allows for straightforward purification by recrystallization from common organic solvents, reduces sublimation losses during storage, and simplifies gravimetric dispensing in parallel synthesis workflows.

Solid-state properties Purification Logistics

Bromine Substituent at Position 3 Enables Pd-Catalyzed Cross-Coupling Reactions Unavailable to Non-Halogenated Analogs

The presence of the bromine atom at the 3-position of the aromatic ring provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira coupling) that are completely inaccessible to non-halogenated difluoromethoxy-phenylacetonitriles such as 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile (CAS 852851-91-3) and 2-[3-(difluoromethoxy)-4-methoxyphenyl]acetonitrile (CAS 2755892-85-2) . In drug discovery programs, this bromine handle allows late-stage diversification of the phenyl ring without the need for de novo synthesis of each analog, thereby accelerating structure-activity relationship (SAR) exploration. The regioisomeric 2-bromo analog (2-[2-bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile, CAS 1197654-97-9) is commercially available but places the bromine ortho to the acetonitrile chain, which may sterically hinder coupling reactions and alter the electronic properties of the nitrile group .

Synthetic utility Cross-coupling Diversification

Optimal Hydrogen Bond Acceptor Count (5) and Rotatable Bond Count (4) Satisfy Drug-Likeness Filters Where Simpler Analogs May Fall Short

The target compound possesses 5 hydrogen bond acceptors and 4 rotatable bonds, with zero hydrogen bond donors, meeting key physicochemical filters for oral bioavailability (Lipinski's Rule of Five, Veber rules) [1]. By comparison, the simplest analog 2-(difluoromethoxy)phenylacetonitrile (CAS 41429-22-5) has only 3 hydrogen bond acceptors and lacks the methoxy group that can serve as a metabolic soft spot or additional hydrogen bond acceptor . The presence of three distinct functional groups (Br, OCHF₂, OCH₃) on the target compound provides a richer pharmacophoric profile without exceeding drug-likeness thresholds, offering a balanced intermediate for fragment-based drug discovery or lead optimization campaigns.

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Procurement Applications for 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling for Kinase or GPCR Lead Optimization

In kinase inhibitor or GPCR modulator programs, the aryl bromide at the 3-position of 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile enables rapid generation of focused compound libraries through Pd-catalyzed cross-coupling with commercially available boronic acids or amines. This late-stage diversification strategy is not accessible to non-halogenated analogs such as 2-[4-(difluoromethoxy)-3-methoxyphenyl]acetonitrile, which require de novo synthesis of each analog. The enhanced lipophilicity (XLogP3 = 3.2) positions derived compounds favorably for CNS target engagement, while the crystalline nature (mp 200–203°C) ensures reproducible parallel synthesis workflows .

Agrochemical Research: Synthesis of Pyrethroid-Type Pesticide Intermediates Requiring Both Halogen and Difluoromethoxy Functionality

Agrochemical discovery programs targeting pyrethroid analogs or novel insecticides benefit from the dual presence of bromine (for further functionalization) and difluoromethoxy (for metabolic stability and environmental persistence modulation). The 3-bromo-4-difluoromethoxy-5-methoxy substitution pattern on the target compound matches the structural requirements described in patent literature for difluoromethoxyaromatic pesticide intermediates, where the bromine serves as a leaving group or coupling partner and the difluoromethoxy group enhances lipophilicity for cuticular penetration [1].

Chemical Biology: Synthesis of Bifunctional Probe Molecules Utilizing the Nitrile Group as a Bioisostere or Warhead

The acetonitrile moiety of 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile can serve as a carboxylic acid bioisostere or be converted to a tetrazole, while the bromine handle allows conjugation to affinity tags or fluorescent reporters. The crystalline solid form (mp 200–203°C) facilitates precise weighing for stoichiometric conjugation reactions, and the measured logP of ~2.37 ensures adequate aqueous solubility for biochemical assay conditions. Non-brominated analogs lack the conjugation handle, and liquid analogs introduce dispensing variability [2].

Fragment-Based Drug Discovery (FBDD): A Rule-of-Five-Compliant Fragment with Three Diversifiable Vectors

With a molecular weight of 292.08 Da, 5 hydrogen bond acceptors, 0 hydrogen bond donors, and a computed XLogP3 of 3.2, 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile satisfies all key fragment-likeness criteria (Rule of Three: MW <300, logP ≤3, HBD ≤3, HBA ≤3) except for the hydrogen bond acceptor count, which is only slightly elevated at 5. The bromine, nitrile, and methoxy groups provide three distinct vectors for fragment growing or linking strategies, offering greater synthetic versatility than simpler fragments such as 2-(difluoromethoxy)phenylacetonitrile [3].

Quote Request

Request a Quote for 2-[3-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.